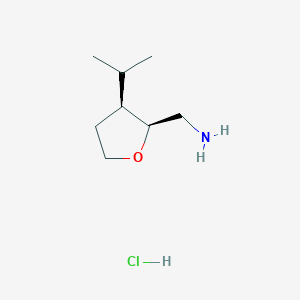![molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6](/img/structure/B2939308.png)
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a chloro group attached to a benzene ring, which is also attached to a carboxylic acid group. Additionally, it has a thiophene ring attached to an amide group .
Synthesis Analysis
The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura (SM) coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the oxidation of thiophene-2-carboxaldehyde or more practically, 2-acetylthiophene .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic structure, while the thiophene ring introduces a five-membered heterocyclic component .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It could also be involved in reactions leading to the synthesis of highly substituted thiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the chloro group could make it more reactive .
科学的研究の応用
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid has been studied for its potential use in various scientific research applications. It has been used in in vivo and in vitro experiments, as well as in biochemical and physiological studies.
In Vivo
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid has been studied for its potential use in in vivo experiments. It has been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins. It has also been used to study the effects of drugs on the brain and the nervous system.
In Vitro
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid has also been studied for its potential use in in vitro experiments. It has been used to study the effects of drugs on cell cultures, as well as to study the effects of environmental toxins on cell cultures. It has also been used to study the effects of drugs on enzymes and proteins.
作用機序
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that thiophene derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
生物活性
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid has been studied for its potential biological activity. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have anti-microbial and anti-fungal properties.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an effect on the metabolism of glucose, as well as on the metabolism of fatty acids. It has also been found to have an effect on the production of certain hormones, such as cortisol and thyroxine.
実験室実験の利点と制限
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. Another advantage is that it is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the research and development of 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid. One potential direction is to further investigate its potential applications in drug development and delivery. Another potential direction is to further investigate its potential applications in environmental science, such as its effects on air and water quality. Additionally, further research could be done to investigate its potential applications in the fields of biochemistry and physiology. Finally, further research could be done to investigate its potential applications in the fields of cancer research and drug resistance.
合成法
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid can be synthesized from 4-chlorobenzoic acid, thiophene-2-carbonyl chloride, and ethylenediamine. The synthesis begins with the reaction of 4-chlorobenzoic acid and thiophene-2-carbonyl chloride in an aqueous medium. This produces 4-chloro-3-thiophene-2-carbonyl-benzoic acid, which is then reacted with ethylenediamine to form this compound. The synthesis can be performed in a single step, or it can be broken down into two separate steps.
特性
IUPAC Name |
4-chloro-3-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSYFRATKXUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)
![N-(4-{[2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2939231.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)


![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)
